molecular formula C20H20N2O2S3 B2880043 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide CAS No. 333443-19-9

4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide

Cat. No.: B2880043
CAS No.: 333443-19-9
M. Wt: 416.57
InChI Key: WYYAJOKALWNNFG-VKAVYKQESA-N
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Description

4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This particular compound features a thiazolidinone core with a thiophene ring and a phenylethyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then alkylated with chloroacetic acid, followed by cyclization to form the thiazolidinone ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Knoevenagel condensation reaction, where the thiazolidinone is reacted with thiophene-2-carbaldehyde in the presence of a base to form the desired product.

    Attachment of the Phenylethyl Group: The final step involves the attachment of the phenylethyl group through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Chemical Reactions Analysis

4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antitumor, antimicrobial, and anti-inflammatory activities.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting antitumor activity. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with proteins containing thiol groups.

Comparison with Similar Compounds

Similar compounds to 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide include other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

IUPAC Name

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S3/c23-18(21-11-10-15-6-2-1-3-7-15)9-4-12-22-19(24)17(27-20(22)25)14-16-8-5-13-26-16/h1-3,5-8,13-14H,4,9-12H2,(H,21,23)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYAJOKALWNNFG-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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